molecular formula C18H18N4O2S B6022359 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea

Cat. No. B6022359
M. Wt: 354.4 g/mol
InChI Key: RWRWLGLFJYZNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea, also known as benzyl ethoxyphenyl thiadiazole urea, is a novel compound that has gained significant attention in scientific research. It is a type of thiadiazole derivative that has shown potential in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of N-(5-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inflammation and pain are thought to be reduced by the inhibition of cyclooxygenase-2 (COX-2), an enzyme that produces inflammatory mediators. In agriculture, the compound is believed to disrupt the cell membrane of pests and fungi, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea vary depending on the application. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, and to inhibit cell proliferation. Inflammation and pain are reduced by the compound's anti-inflammatory and analgesic properties. In agriculture, the compound disrupts the cell membrane of pests and fungi, leading to their death. In material science, the compound is being investigated for its electronic properties, such as its ability to conduct electricity.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea is its broad range of applications, making it a versatile compound for scientific research. Its simple synthesis method and high purity also make it suitable for large-scale production. However, one limitation is the lack of comprehensive studies on its toxicity and side effects, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(5-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea. In medicine, further studies are needed to understand its mechanism of action and potential as an anticancer agent. In agriculture, more research is needed to determine its efficacy and safety as a pesticide. In material science, the compound's electronic properties are being explored for potential use in organic electronics and solar cells. Additionally, more studies are needed to determine the compound's toxicity and safety for human and environmental health.

Synthesis Methods

The synthesis of N-(5-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea involves the reaction of 5-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea-2-amino-1,3,4-thiadiazole with 4-ethoxyphenyl isocyanate in the presence of a catalyst. The reaction proceeds at a moderate temperature and yields the target compound in good purity. This method is relatively simple and efficient, making it suitable for large-scale production.

Scientific Research Applications

N-(5-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea has shown promising results in various scientific research fields. In medicine, it has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its anti-inflammatory and analgesic properties. In agriculture, it has been tested as a fungicide and insecticide, showing significant efficacy against various pests and diseases. In material science, it has been explored for its potential as an organic semiconductor and as a component in solar cells.

properties

IUPAC Name

1-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-2-24-15-10-8-14(9-11-15)19-17(23)20-18-22-21-16(25-18)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRWLGLFJYZNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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